![molecular formula C21H34O2 B8817160 3beta-Hydroxy-5alpha-pregnan-20-one](/img/structure/B8817160.png)
3beta-Hydroxy-5alpha-pregnan-20-one
Overview
Description
3beta-Hydroxy-5alpha-pregnan-20-one, also known as Allopregnanolone, is a neurosteroid derived from progesterone. It is a naturally occurring compound in the human body and plays a significant role in modulating the activity of the central nervous system. The molecular formula of this compound is C21H34O2, and it has a molecular weight of 318.4935 .
Preparation Methods
Synthetic Routes and Reaction Conditions
3beta-Hydroxy-5alpha-pregnan-20-one can be synthesized through various chemical routes. One common method involves the reduction of progesterone using sodium borohydride (NaBH4) in an alcohol solvent, such as ethanol. This reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the biotransformation of progesterone using microbial cultures. Specific strains of bacteria or fungi are employed to convert progesterone into this compound through enzymatic processes. This method is advantageous due to its high yield and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxy-5alpha-pregnan-20-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5alpha-pregnan-3,20-dione using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: It can be reduced to form 5alpha-pregnan-3alpha-ol-20-one using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures.
Substitution: Various reagents depending on the desired functional group replacement.
Major Products Formed
Oxidation: 5alpha-pregnan-3,20-dione
Reduction: 5alpha-pregnan-3alpha-ol-20-one
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Pharmacological Applications
1. Treatment of Mood Disorders
Allopregnanolone has been identified as a potential treatment for mood disorders, particularly premenstrual dysphoric disorder (PMDD) and postpartum depression. Its ability to modulate GABA_A receptors suggests a role in alleviating symptoms associated with these conditions. A pharmaceutical composition incorporating allopregnanolone has been developed to enhance solubility and improve pharmacokinetics, making it more effective for therapeutic use .
2. Neuroprotection
Research indicates that allopregnanolone provides neuroprotective effects against excitotoxicity and seizures. It acts as an allosteric modulator of the GABA_A receptor, enhancing inhibitory neurotransmission and potentially protecting against neuronal damage during episodes of increased excitatory activity . In animal models, it has been shown to reduce seizure activity induced by bicuculline during ethanol withdrawal, highlighting its neuroprotective properties .
3. Anti-inflammatory Effects
Allopregnanolone has demonstrated anti-inflammatory effects in the brain by enhancing IL-10 production and modulating toll-like receptor pathways. This suggests its potential utility in treating neuroinflammatory conditions and may have implications for broader immune responses .
Neurobiological Insights
1. Modulation of Neuronal Morphology
Studies have shown that allopregnanolone can induce rapid changes in neuronal morphology, leading to regression of neuritic extensions in cultured neurons. This effect is significant for understanding how neurosteroids influence neuronal development and plasticity, particularly during critical periods of brain maturation .
2. Interaction with Other Hormones
Allopregnanolone's effects can be influenced by other hormones such as estrogen. In certain contexts, it may promote filopodial growth in neurons previously affected by its retraction effects, indicating a complex interplay between neurosteroids and sex hormones in modulating brain structure and function .
Reproductive Health Applications
1. Hormonal Regulation
In reproductive health, allopregnanolone plays a role in the regulation of reproductive hormones and may influence processes such as ovulation and menstrual cycle regulation. Its metabolites are involved in the metabolism of progesterone, impacting fertility and pregnancy outcomes .
2. Anesthesia
There is emerging evidence that allopregnanolone may be beneficial in anesthetic practices due to its sedative properties. Its ability to enhance GABAergic transmission could be leveraged to improve anesthetic protocols and manage sedation levels during surgical procedures .
Case Studies and Research Findings
Mechanism of Action
3beta-Hydroxy-5alpha-pregnan-20-one exerts its effects primarily through positive allosteric modulation of gamma-aminobutyric acid (GABA) A receptors. By enhancing the activity of these receptors, it increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. This modulation occurs through binding to specific sites on the GABA A receptor complex, which enhances the receptor’s response to GABA .
Comparison with Similar Compounds
Similar Compounds
5alpha-Pregnan-3alpha-ol-20-one:
3beta-Hydroxy-5beta-pregnan-20-one: Another neurosteroid with similar effects on GABA receptors.
5alpha-Pregnane-3beta-ol-20-one: A stereoisomer with distinct biological activity.
Uniqueness
3beta-Hydroxy-5alpha-pregnan-20-one is unique due to its specific configuration and potent effects on GABA A receptors. Its ability to modulate these receptors with high efficacy makes it a valuable compound in neuropharmacology and therapeutic applications .
Properties
Molecular Formula |
C21H34O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3 |
InChI Key |
AURFZBICLPNKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.